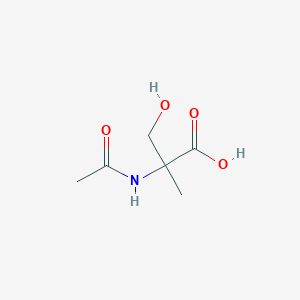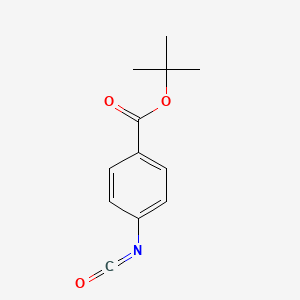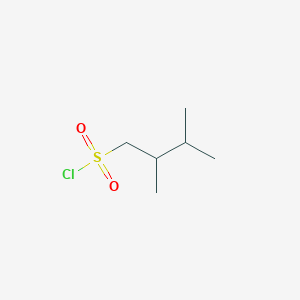
2,3-Dimethylbutane-1-sulfonyl chloride
Overview
Description
2,3-Dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO2S . It is a derivative of sulfonyl chloride, which is an organic compound widely used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of 2,3-Dimethylbutane-1-sulfonyl chloride can be achieved through the chlorosulfonylation of diisopropyl . Another method involves the reaction of the corresponding alkyl chloride . A study has also shown that sulfonyl chlorides can be synthesized from sulfonyl hydrazides .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbutane-1-sulfonyl chloride consists of a sulfonyl group (SO2) attached to a chloride atom and a 2,3-dimethylbutane group . The InChI code for this compound is 1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 .Chemical Reactions Analysis
Sulfonyl chlorides, including 2,3-Dimethylbutane-1-sulfonyl chloride, are known to undergo various chemical reactions. For instance, they can react with ethanol to form ethanolic hydrogen chloride and ethyl alkanesulfonates . They can also undergo elimination reactions via the E2 mechanism .Physical And Chemical Properties Analysis
2,3-Dimethylbutane-1-sulfonyl chloride is a powder with a melting point of 43-45 degrees Celsius . Its molecular weight is 184.69 .Mechanism of Action
The mechanism of action of 2,3-Dimethylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, allowing them to react with nucleophiles. In the case of elimination reactions, a base abstracts a proton adjacent to the sulfonyl group, leading to the formation of a double bond and expulsion of the chloride ion .
Safety and Hazards
Future Directions
The future directions for the study and application of 2,3-Dimethylbutane-1-sulfonyl chloride could involve further exploration of its reactivity and potential uses in the synthesis of other compounds. For instance, a study has suggested the synthesis of the tertiary sulfonyl chloride, 2,3-dimethyl-butane-2-sulfonyl chloride, to compare it with the primary isomer, 2,3-dimethylbutane-1-sulfonyl chloride .
properties
IUPAC Name |
2,3-dimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSINMTJQXFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(propan-2-yl)acetamide](/img/structure/B3386678.png)
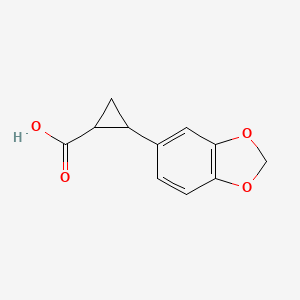


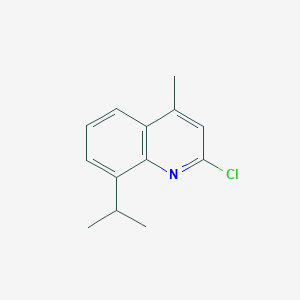
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B3386709.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386711.png)
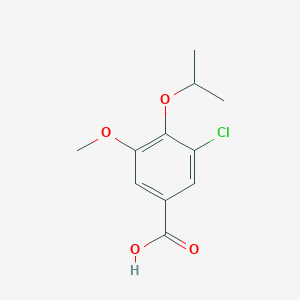
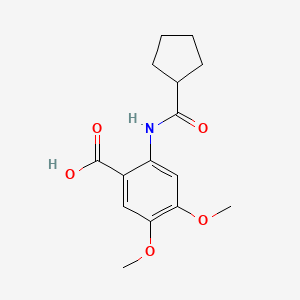
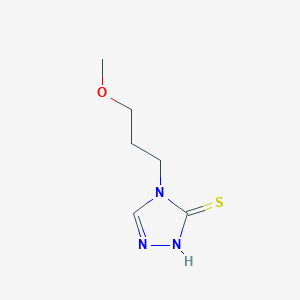
![2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3386732.png)
![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)
